molecular formula C18H19FN6O2S B5529651 3-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide

3-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide

Cat. No. B5529651
M. Wt: 402.4 g/mol
InChI Key: JDOZICKKRALOCN-UHFFFAOYSA-N
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Description

The compound belongs to a class of compounds known for their varied biological activities and chemical properties. The specific compound “3-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide” is a complex sulfonamide with potential for various applications in chemical and biochemical fields due to its structural features.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves reactions between sulfonyl chlorides and amines in the presence of base. For similar compounds, a one-pot synthesis approach has been described, yielding high purity products through a reaction of benzene sulfonyl chloride with aminopyridine in the presence of aqueous Na2CO3 and HCl as a scavenger, achieving high yields (Ijuomah, Ike, & Obi, 2022).

Molecular Structure Analysis

Molecular and supramolecular structures of sulfonamides reveal significant insights into their chemical behavior. Studies on N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamide show varying torsion angles and hydrogen bonding patterns contributing to their molecular stability and reactivity (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Sulfonamides, including compounds with similar structures to the one , undergo a variety of chemical reactions. These can include electrophilic fluorination reactions, as demonstrated by N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), which indicates the potential reactivity of fluorinated sulfonamides (Yasui et al., 2011).

properties

IUPAC Name

3-fluoro-N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2S/c1-13-5-6-16(21-12-13)23-18-8-7-17(24-25-18)20-9-10-22-28(26,27)15-4-2-3-14(19)11-15/h2-8,11-12,22H,9-10H2,1H3,(H,20,24)(H,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOZICKKRALOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

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